molecular formula C9H8BrClO2 B15322539 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one

1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one

Cat. No.: B15322539
M. Wt: 263.51 g/mol
InChI Key: VOVGFQTWSMCDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one is a chemical compound known for its unique structure and properties It is an organic compound that contains bromine, chlorine, and methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours, yielding the desired product with an 87% yield . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include N-bromosuccinimide (NBS) for bromination, and various reducing agents for reduction reactions. .

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one exerts its effects involves the covalent modification of target proteins. It acts as a protein tyrosine phosphatase inhibitor by covalently binding to the active site cysteine residue of the enzyme, thereby inhibiting its activity. This inhibition can affect various cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-(2-Bromo-4-methoxyphenyl)-2-chloroethan-1-one can be compared with other similar compounds such as:

    2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the chlorine atom.

    2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of a methoxy group.

    2-Bromo-4’-methylacetophenone: Contains a methyl group instead of a methoxy group.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4H,5H2,1H3

InChI Key

VOVGFQTWSMCDDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.